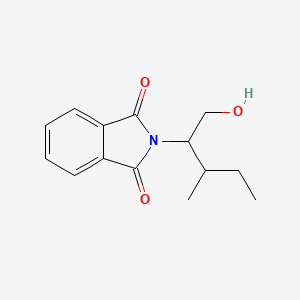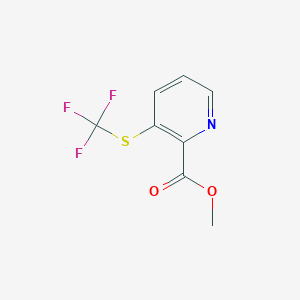
3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized by a palladium (ii)-catalyzed reaction . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group and a pyridine moiety .
Chemical Reactions Analysis
Trifluoromethylpyridines are used as intermediates in various chemical reactions . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .
Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .
Applications De Recherche Scientifique
- Future Prospects : Ongoing research may uncover novel applications for TFMP derivatives in crop protection .
Agrochemicals and Crop Protection
Pharmaceuticals
Horner-Wadsworth-Emmons (HWE) Reactions
Flow Synthesis of 2-Methylpyridines
Mécanisme D'action
Target of Action
Methyl 3-(Trifluoromethylsulfanyl)pyridine-2-carboxylate, also known as Methyl 3-((trifluoromethyl)thio)picolinate or 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, is a compound with a trifluoromethylpyridine (TFMP) structural motif . TFMP derivatives have been used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to be used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may affect biochemical pathways related to pest resistance in crops.
Result of Action
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGIICVWNAURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
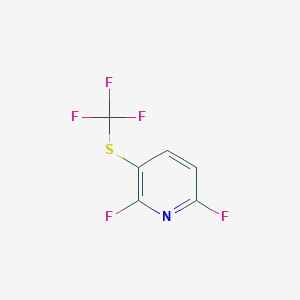
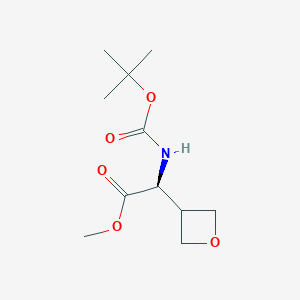


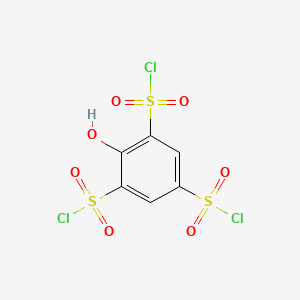
![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)
